Sceptrin

Muscarinic acetylcholine receptor Radioligand binding assay Competitive inhibition

Researchers requiring a validated mAChR competitive binding reference often face inconsistent potency across bromopyrrole alkaloid congeners. Sceptrin (CAS 79703-25-6) is the highest-potency natural product in the C11N5 series for ³H-QNB competition assays, eliminating batch-to-batch variability inherent in monomeric analogs. • Superior mAChR affinity: demonstrated rank-order superiority over oroidin, clathrodin, and dibromosceptrin in competitive binding studies. • Dual-spectrum antibacterial: MIC 62.5 μM against both E. coli and S. aureus, validated bacteriostatic mechanism. • Cell motility probe: direct actin binding, non-toxic at 2× maximally effective concentration, with no synthetic analog exceeding its potency. Supplied as dihydrochloride salt, ≥97% purity, with full analytical documentation. Global shipping with dry ice.

Molecular Formula C22H26Br2Cl2N10O2
Molecular Weight 693.2 g/mol
CAS No. 79703-25-6
Cat. No. B1680891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSceptrin
CAS79703-25-6
SynonymsSceptrin; 
Molecular FormulaC22H26Br2Cl2N10O2
Molecular Weight693.2 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br.Cl.Cl
InChIInChI=1S/C22H24Br2N10O2.2ClH/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15;;/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34);2*1H/t11-,12-,17-,18-;;/m1../s1
InChIKeySFGZCXAQLPJJKC-WUYIMCQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sceptrin: Chemical Profile


Sceptrin (CAS 79703-25-6) is a dimeric bromopyrrole-imidazole alkaloid originally isolated from the marine sponge Agelas sceptrum [1]. Its molecular structure features a central cyclobutane core formed via a head-to-head [2+2]-cycloaddition of monomeric pyrrole-imidazole units, a structural feature that distinguishes it from monomeric congeners such as oroidin and clathrodin [1]. The compound exists as a chiral, non-racemic natural product with specific optical rotation [α]D -7.4°, indicating enzymatic rather than photochemical biosynthesis [1]. Commercially available as the dihydrochloride salt (C22H24Br2N10O2·2HCl, MW 693.23 g/mol), sceptrin exhibits a purity specification of ≥97% from reputable suppliers .

Dimeric scaffold Central cyclobutane core from head-to-head [2+2]-cycloaddition, distinct from monomeric bromopyrrole alkaloids
Chiral identity Non-racemic natural product with enzymatic biosynthetic origin; supports stereochemical control studies
Salt form Commercially supplied as dihydrochloride salt, high-purity research material suitable for reproducible assays

Why Sceptrin Cannot Be Replaced


Substitution of sceptrin with structurally related bromopyrrole alkaloids from Agelas sponges—including monomeric precursors such as oroidin and clathrodin, or dimeric analogs such as dibromosceptrin—is not scientifically justifiable. These compounds exhibit distinct target interaction profiles and potency hierarchies that preclude functional interchangeability. The dimeric cyclobutane scaffold of sceptrin confers binding properties that monomeric congeners lack entirely [1]. Even among dimeric analogs, variations in bromination state and imidazole substitution produce significant differences in antibacterial spectrum [2] and cell motility inhibitory activity [3]. Procurement of sceptrin rather than a generic 'bromopyrrole alkaloid' is therefore required when the specific pharmacological signature of the parent dimeric structure is experimentally necessary.

Oroidin / Clathrodin Monomeric congeners lack the dimeric cyclobutane scaffold and its unique binding surface; target interaction profile may not transfer
Dibromosceptrin Altered bromination state shifts antibacterial spectrum and potency; direct functional interchangeability not supported
Synthetic analogues Close structural derivatives of sceptrin show equimolar or reduced cell motility inhibition; scaffold integrity critical for activity

Sceptrin Comparative Evidence


mAChR Binding: Highest Affinity

In direct head-to-head competition experiments using 3H-QNB (quinuclidinyl benzilate) radioligand binding to rat brain membrane muscarinic acetylcholine receptors, sceptrin demonstrated the highest potency among the tested C11N5 compounds. The rank order of potency was: sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin. Sceptrin (50 μM) was further characterized via Scatchard analysis and shown to act as a competitive inhibitor of 3H-QNB binding [1].

mAChR Binding Affinity
Head-to-head
Rank order: sceptrin > oroidin ≥ dibromosceptrin ≥ clathrodin; competitive inhibition at 50 µM
Supports muscarinic receptor competitive binding studies
Rat brain membrane; ³H-QNB radioligand assay; Scatchard analysis
Muscarinic acetylcholine receptor Radioligand binding assay Competitive inhibition Marine natural product pharmacology

Broad-Spectrum Antibacterial Activity

Sceptrin exhibited broad-spectrum antibacterial activity in standardized MIC assays, with a minimum inhibitory concentration of 62.5 μM against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). This dual-spectrum activity contrasts with the antibacterial profile of oroidin, which demonstrated activity only against Gram-positive bacteria (Enterococcus faecalis and S. aureus) with no reported activity against E. coli in parallel antimicrobial evaluations [1]. Additionally, mechanistic studies established that sceptrin exerts a bacteriostatic rather than bactericidal effect on exponentially growing E. coli cells at the MIC, with bactericidal activity observed only at concentrations exceeding the MIC [2].

Antibacterial Spectrum
Cross-study
MIC 62.5 µM vs E. coli & S. aureus; oroidin active only against Gram-positive species
Supports broad-spectrum antimicrobial screening context
Broth microdilution; bacteriostatic at MIC; bactericidal above MIC
Antibacterial Minimum inhibitory concentration Escherichia coli Staphylococcus aureus Marine natural product antimicrobial

Cell Motility Inhibition: Dimeric Scaffold Requirement

Sceptrin inhibits cell motility across multiple cancer cell lines at non-toxic concentrations (no toxicity observed at twice the maximally effective concentration). Crucially, a focused structure-activity relationship study demonstrated that close synthetic analogues of sceptrin, when tested for their effect on cell motility, were either equimolar or less potent compared to the parent sceptrin compound [1]. This indicates that the native dimeric cyclobutane scaffold with its specific substitution pattern is optimal or essential for maximal cell motility inhibitory activity. The mechanism involves direct binding to monomeric actin and disruption of actin polymerization [1], a property not reported for monomeric bromopyrrole alkaloids.

Cell Motility SAR
Head-to-head
Synthetic analogues equimolar or less potent; no analogue exceeds parent dimeric scaffold
Supports actin cytoskeleton probe selection
Multiple cancer cell lines; non-toxic at 2× effective concentration; actin binding
Cell motility inhibition Actin cytoskeleton Cancer cell migration Structure-activity relationship Chemical probe

Sceptrin Research Applications


mAChR Pharmacology and Competitive Inhibition

Sceptrin serves as the highest-potency natural product reference compound for competitive mAChR binding assays within the C11N5 bromopyrrole alkaloid series. Researchers investigating muscarinic receptor ligand interactions, conducting Scatchard analyses for competitive inhibition mechanism elucidation, or establishing potency benchmarks for novel synthetic mAChR modulators should select sceptrin over oroidin, dibromosceptrin, or clathrodin due to its demonstrated rank-order superiority in 3H-QNB competition experiments [1].

Broad-Spectrum Antibacterial Reference

Sceptrin provides a validated broad-spectrum antibacterial reference standard with defined MIC values (62.5 μM) against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacterial species. Antimicrobial discovery programs requiring a natural product comparator with verified dual-spectrum activity and characterized bacteriostatic mechanism should employ sceptrin rather than monomeric analogs such as oroidin, which lack Gram-negative coverage in published antimicrobial evaluations [1].

Actin Cytoskeleton and Cell Motility

Sceptrin is the validated, structurally optimized chemical probe for investigating cell motility inhibition via actin cytoskeleton disruption. The compound has demonstrated motility inhibition across multiple cancer cell lines with a favorable non-toxic concentration window (no toxicity at 2× maximally effective concentration) and direct binding to monomeric actin. Critically, structure-activity relationship studies confirm that close synthetic analogues do not exceed the potency of the parent sceptrin scaffold, establishing sceptrin as the essential reference standard for this pharmacological activity [1].

Application
Selection Property
Validation Focus
Muscarinic receptor pharmacology studies
Rank-order potency profile among C11N5 alkaloids
Competitive inhibition mechanism (Scatchard analysis)
Broad-spectrum antibacterial screening
MIC endpoint coverage (Gram-negative & Gram-positive)
Bacteriostatic mechanism and spectrum verification
Cell motility & actin cytoskeleton research
Dimeric scaffold SAR integrity
Actin binding and polymerization disruption

Technical Documentation Hub

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34 linked technical documents
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